molecular formula C12H24ClN3O B12348865 [(1-ethyl-1H-pyrazol-5-yl)methyl](3-isopropoxypropyl)amine CAS No. 1856055-10-1

[(1-ethyl-1H-pyrazol-5-yl)methyl](3-isopropoxypropyl)amine

Cat. No.: B12348865
CAS No.: 1856055-10-1
M. Wt: 261.79 g/mol
InChI Key: HIBPUUJKHKGYKG-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrazol-5-yl)methylamine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group and an isopropoxypropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrazol-5-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazol-5-amine with 3-isopropoxypropylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrazol-5-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-ethyl-1H-pyrazol-5-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-ethyl-1H-pyrazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1856055-10-1

Molecular Formula

C12H24ClN3O

Molecular Weight

261.79 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-3-propan-2-yloxypropan-1-amine;hydrochloride

InChI

InChI=1S/C12H23N3O.ClH/c1-4-15-12(6-8-14-15)10-13-7-5-9-16-11(2)3;/h6,8,11,13H,4-5,7,9-10H2,1-3H3;1H

InChI Key

HIBPUUJKHKGYKG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCCCOC(C)C.Cl

Origin of Product

United States

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